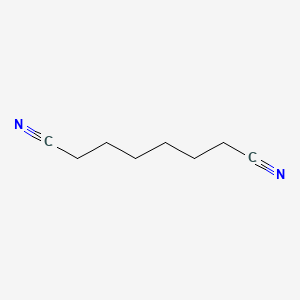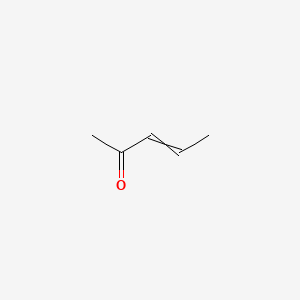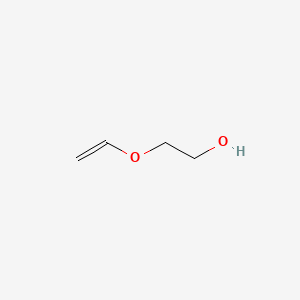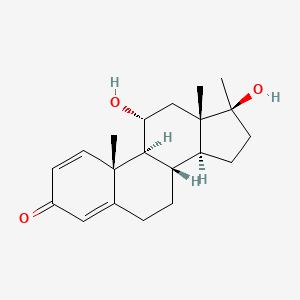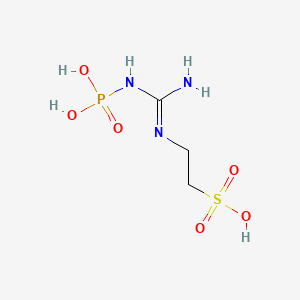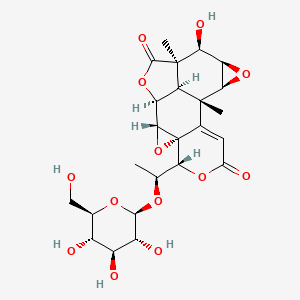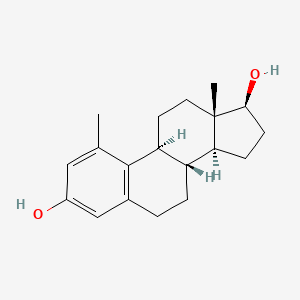
1-Methylestradiol
Descripción general
Descripción
1-Methylestradiol is a synthetic estrane steroid and a derivative of estradiol . It is specifically the derivative of estradiol with a methyl group at the C17α positions . It is used in combination with the progestin and androgen/anabolic steroid normethandrone in the treatment of menopausal symptoms .
Molecular Structure Analysis
The molecular formula of 1-Methylestradiol is C19H26O2 . Its average mass is 286.409 Da and its monoisotopic mass is 286.193268 Da . The structural features of 1-Methylestradiol determine the preferential activation of the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes .
Aplicaciones Científicas De Investigación
Estrogen Receptor Binding : 1-Methylestradiol binds with high affinity to cytoplasmic estrogen receptors, indicating its potential as an estrogen-receptor-binding radiopharmaceutical (Feenstra et al., 1983).
Receptor Affinities : Methylestrogens, including forms of methylestradiol, exhibit estrogen receptor affinities similar to estradiol-17 beta, suggesting their biological importance (Kirchhoff et al., 1984).
Cancer Cell Cytotoxicity : Analogs of 2-methoxyestradiol, including 17alpha-methyl-beta-estradiol, show significant cytotoxicity in human cancer cell cultures and inhibit tubulin polymerization (Edsall et al., 2004).
In Vivo Angiogenesis Studies : 2-[methyl-(11)C]methoxyestradiol, a derivative of methoxyestradiol, shows promise for in vivo studies on angiogenesis (Lee et al., 2007).
Sex Reversal in Fish Culture : Oral administration of 17β-oestradiol, to which methylestradiol is related, can induce sex reversal in salmonid fish, resulting in all-female stocks (Johnstone et al., 1979).
Antitumorigenic and Antiangiogenic Effects : 2-Methoxyestradiol, derived from methylestradiol, shows potential antitumorigenic and antiangiogenic effects, which might have implications for estrogen-induced cancers (Zhu & Conney, 1998).
Imaging Agents for Breast Tumors : Carbon-11-labeled estrogens, including 17 alpha-[11C] methylestradiol, are potential imaging agents for breast tumors due to their selective accumulation in target tissues (Dence et al., 1996).
Cell Growth and Apoptosis : Sex hormones, including 17β-oestradiol, modulate cell proliferation and apoptosis in human monocytic/macrophage cell lines (Cutolo et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17S)-1,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h9-10,14-17,20-21H,3-8H2,1-2H3/t14-,15+,16+,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFECXKBRYLRUTI-QSUVVDIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylestradiol | |
CAS RN |
3597-38-4 | |
| Record name | 1-Methylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-69589 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-METHYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4811ITH2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



